An In-depth Technical Guide to Fmoc-Phe(4-CF3)-OH: Properties and Applications
An In-depth Technical Guide to Fmoc-Phe(4-CF3)-OH: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-Fmoc-4-(trifluoromethyl)-L-phenylalanine, commonly referred to as Fmoc-Phe(4-CF3)-OH, is a fluorinated amino acid derivative that has garnered significant interest in the fields of peptide chemistry and drug discovery. The incorporation of a trifluoromethyl group at the para position of the phenylalanine side chain imparts unique physicochemical properties that can enhance the biological activity, metabolic stability, and pharmacokinetic profile of peptides. This technical guide provides a comprehensive overview of the chemical properties, synthesis applications, and potential biological significance of Fmoc-Phe(4-CF3)-OH.
Core Chemical Properties
Fmoc-Phe(4-CF3)-OH is a white to off-white powder.[1] Its fundamental properties are summarized in the table below, providing a quick reference for researchers.
| Property | Value | References |
| Synonyms | Fmoc-4-(trifluoromethyl)-L-phenylalanine, N-Fmoc-4-trifluoro-L-phenylalanine | [2][3] |
| Molecular Formula | C₂₅H₂₀F₃NO₄ | [2][3] |
| Molecular Weight | 455.43 g/mol | [2][3] |
| CAS Number | 247113-86-6 | [2][4] |
| Appearance | White to off-white powder | [1] |
| Purity | ≥95% (HPLC) | [1][2] |
| Optical Rotation | [α]/D -37±2°, c = 1 in DMF | [2] |
| Storage Temperature | 2-8°C | [2] |
Solubility Profile
| Solvent | Common Abbreviation | Qualitative Solubility | Notes |
| N,N-Dimethylformamide | DMF | Soluble | Standard solvent for SPPS. |
| N-Methyl-2-pyrrolidone | NMP | Soluble | Often used as an alternative to DMF, can enhance solvation.[5] |
| Dichloromethane | DCM | Soluble | Used in some SPPS protocols, though less common for dissolving Fmoc-amino acids.[5] |
Spectroscopic Data
Characterization of Fmoc-Phe(4-CF3)-OH is essential for quality control and to confirm its identity. While experimental spectra for this specific compound are not widely published, the expected spectral characteristics can be inferred from its structure and comparison with similar compounds.
Note: The following are predicted spectral data based on the structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Fmoc protecting group, the amino acid backbone, and the trifluoromethylphenyl side chain. The aromatic region will be complex due to the protons of the fluorenyl group and the disubstituted phenyl ring.
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¹³C NMR: The carbon NMR will display distinct resonances for the carbonyl carbons of the carboxylic acid and the Fmoc group, the aromatic carbons, and the aliphatic carbons of the amino acid backbone. The trifluoromethyl group will also influence the chemical shifts of the carbons in the phenyl ring.
Mass Spectrometry (MS)
Mass spectrometry is a crucial technique for confirming the molecular weight of Fmoc-Phe(4-CF3)-OH.
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Expected Mass: The calculated monoisotopic mass is 455.1344 g/mol . Electrospray ionization (ESI) mass spectrometry would typically show the [M+H]⁺ ion at m/z 456.1422 and/or the [M-H]⁻ ion at m/z 454.1266.
Experimental Protocols: Application in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Phe(4-CF3)-OH is primarily utilized as a building block in Fmoc-based solid-phase peptide synthesis.[3] The electron-withdrawing nature and steric bulk of the trifluoromethyl group may necessitate optimization of standard coupling and deprotection protocols. The following are generalized protocols that can serve as a starting point for the incorporation of Fmoc-Phe(4-CF3)-OH into a peptide sequence.
Fmoc Deprotection Workflow
The removal of the Fmoc group is a critical step in SPPS, exposing the N-terminal amine for the subsequent coupling reaction.
Caption: A generalized workflow for the Fmoc deprotection step in SPPS.
Detailed Protocol for Fmoc Deprotection:
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Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes.
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Initial Wash: Wash the resin with DMF to remove any residual solvents or reagents.
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Fmoc Removal: Treat the resin with a 20% (v/v) solution of piperidine in DMF. The reaction time may vary from 5 to 20 minutes. A two-step deprotection (e.g., 2 minutes followed by 10 minutes with fresh reagent) is often employed to ensure complete removal.
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Washing: Thoroughly wash the resin with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.
Amino Acid Coupling Workflow
The coupling of Fmoc-Phe(4-CF3)-OH to the deprotected N-terminus of the growing peptide chain requires activation of its carboxylic acid.
Caption: A generalized workflow for the coupling of an activated Fmoc-amino acid in SPPS.
Detailed Protocol for Amino Acid Coupling (using HBTU/DIPEA):
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Activation Solution: In a separate vessel, dissolve Fmoc-Phe(4-CF3)-OH (3-5 equivalents relative to resin loading), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (slightly less equivalents than the amino acid), and N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF. Allow the solution to pre-activate for a few minutes.
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Coupling Reaction: Add the activation solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours. Due to the potential steric hindrance of the trifluoromethyl group, a longer coupling time or a double coupling may be necessary to ensure complete reaction.
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Washing: After the coupling reaction, thoroughly wash the resin with DMF to remove excess reagents and byproducts.
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Monitoring (Optional): A Kaiser test can be performed to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive, a second coupling is recommended.[6]
Biological Significance and Signaling Pathways
The incorporation of fluorinated amino acids like 4-(trifluoromethyl)-L-phenylalanine into peptides can significantly impact their biological activity. The trifluoromethyl group is highly lipophilic and electron-withdrawing, which can influence peptide conformation, binding affinity to target receptors, and resistance to enzymatic degradation.[3]
While specific signaling pathways directly modulated by peptides containing 4-trifluoromethylphenylalanine are not extensively documented, the introduction of this moiety is a strategy employed in drug design to enhance therapeutic properties. For instance, fluorinated amino acids have been used in the development of peptides with potential applications in oncology and infectious diseases by improving their interaction with biological targets and their stability in vivo.[2] Peptides are known to be involved in a myriad of signaling pathways, and the enhanced properties of peptides containing Fmoc-Phe(4-CF3)-OH could potentially be leveraged to modulate these pathways with greater efficacy.
Caption: A simplified diagram illustrating the general mechanism of a peptide modulating a cellular signaling pathway.
Conclusion
Fmoc-Phe(4-CF3)-OH is a valuable building block for peptide chemists and drug development professionals. Its unique trifluoromethyl-substituted side chain offers a powerful tool to enhance the properties of synthetic peptides. While standard SPPS protocols can be adapted for its use, careful optimization of coupling and deprotection steps may be required to achieve high yields and purity. Further research into the specific effects of incorporating 4-(trifluoromethyl)phenylalanine into peptides will undoubtedly unveil new opportunities for the design of novel therapeutics that target a wide range of cellular signaling pathways.
